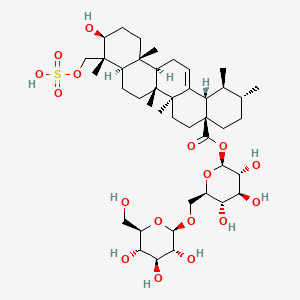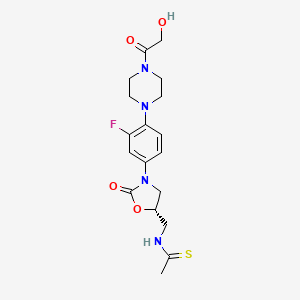
Mbn56QV3EX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Mbn56QV3EX involves multiple steps, including the formation of oxazolidinone antibacterial agents with a thiocarbonyl functionality . The specific synthetic routes and reaction conditions are detailed in the patent literature, which describes the use of various reagents and catalysts to achieve the desired product . Industrial production methods for this compound would likely involve scaling up these laboratory procedures to produce larger quantities while maintaining purity and consistency.
Análisis De Reacciones Químicas
Mbn56QV3EX undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Mbn56QV3EX exerts its effects by inhibiting protein synthesis in bacterial cells. It targets the ribosomal machinery, preventing the translation of messenger RNA into proteins. This inhibition disrupts essential cellular functions, leading to bacterial cell death . The specific molecular targets and pathways involved in this process include the ribosomal subunits and associated factors required for protein synthesis .
Comparación Con Compuestos Similares
Mbn56QV3EX can be compared to other protein synthesis inhibitors, such as:
Linezolid: Another oxazolidinone antibacterial agent with a similar mechanism of action.
Chloramphenicol: A broad-spectrum antibiotic that also inhibits protein synthesis but through a different binding site on the ribosome.
Tetracyclines: A class of antibiotics that prevent the attachment of aminoacyl-tRNA to the ribosomal acceptor site.
The uniqueness of this compound lies in its specific chemical structure and the presence of a thiocarbonyl functionality, which distinguishes it from other protein synthesis inhibitors .
Propiedades
Número CAS |
216868-84-7 |
|---|---|
Fórmula molecular |
C18H23FN4O4S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanethioamide |
InChI |
InChI=1S/C18H23FN4O4S/c1-12(28)20-9-14-10-23(18(26)27-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(25)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,28)/t14-/m0/s1 |
Clave InChI |
SYUFGFAMGWERAW-AWEZNQCLSA-N |
SMILES isomérico |
CC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F |
SMILES canónico |
CC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)



![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)

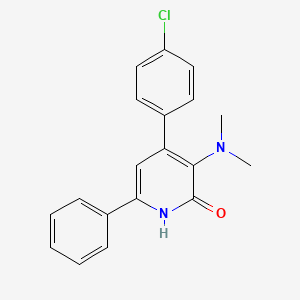
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
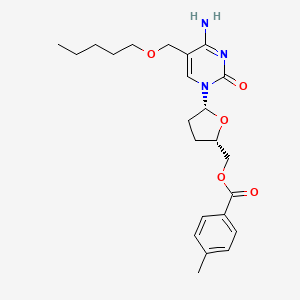
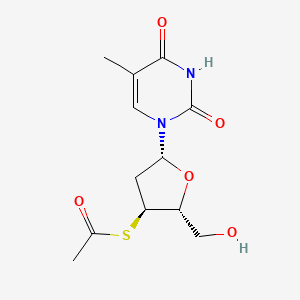
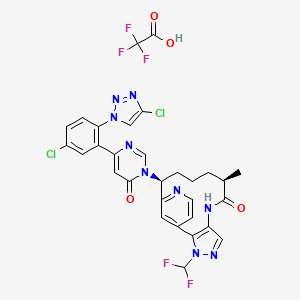
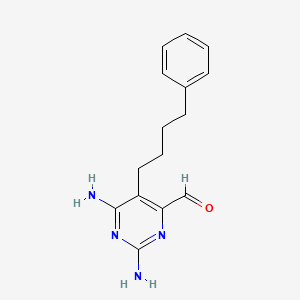
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)
